![molecular formula C14H14N3NaO5 B1139416 Entacapone sodium salt](/img/structure/B1139416.png)
Entacapone sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
恩他卡朋钠盐是恩他卡朋的衍生物,恩他卡朋是一种选择性且可逆的儿茶酚-O-甲基转移酶(COMT)抑制剂。该化合物主要用于帕金森病治疗,作为左旋多巴和卡比多巴治疗的辅助药物。 通过抑制COMT,恩他卡朋钠盐可提高左旋多巴的生物利用度,从而增强其治疗效果 .
准备方法
合成路线和反应条件: 恩他卡朋钠盐的合成通常涉及恩他卡朋与氢氧化钠的反应。该过程从用 3,4-二羟基-5-硝基苯甲醛和 N,N-二甲基氰基乙酰胺制备恩他卡朋开始。反应通过一系列步骤进行,包括缩合、硝化和还原,以产生恩他卡朋。 然后将其与氢氧化钠反应生成钠盐 .
工业生产方法: 恩他卡朋钠盐的工业生产遵循类似的合成路线,但规模更大。 该工艺针对高产率和高纯度进行了优化,通常涉及结晶和纯化步骤,以确保最终产品不含杂质和不希望的 Z-异构体 .
化学反应分析
反应类型: 恩他卡朋钠盐会发生各种化学反应,包括:
氧化: 该化合物可在特定条件下氧化,导致形成不同的氧化产物。
还原: 还原反应可以将恩他卡朋钠盐转化为其还原形式。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 常用的亲核试剂包括胺和硫醇
科学研究应用
Pharmacological Properties
Entacapone sodium salt is primarily used as an adjunct therapy to enhance the efficacy of levodopa in patients with Parkinson's disease. It works by inhibiting the COMT enzyme, which metabolizes levodopa into 3-O-methyldopa, thereby increasing the bioavailability and half-life of levodopa. This results in improved dopaminergic stimulation in the brain and better management of Parkinsonian symptoms .
Key Pharmacokinetic Characteristics:
- Absorption : Rapid absorption with peak plasma concentration occurring approximately 1 hour post-administration.
- Bioavailability : Approximately 35%, with high protein binding (98%).
- Metabolism : Primarily glucuronidated in the liver; minimal renal excretion of unchanged drug .
- Elimination Half-Life : Approximately 0.6 hours (initial phase) and 2.5 hours (terminal phase) .
Parkinson's Disease Management
This compound is used in combination with levodopa and carbidopa to manage motor symptoms in Parkinson's disease. Studies show that it can increase the area under the curve (AUC) of levodopa by about 35%, leading to more stable plasma levels and reduced fluctuations .
Obesity Treatment
Recent research indicates potential applications of entacapone in obesity management. It has been shown to suppress weight gain and promote weight loss while reducing serum low-density lipoprotein cholesterol levels . The compound may also be effective in treating obesity-related diseases such as diabetes and atherosclerosis .
Effects on Gut Microbiome
Recent studies have highlighted the impact of entacapone on gut microbiota composition. It has been observed that entacapone can deplete available iron, leading to changes in gut microbiome function and composition, which may have implications for gastrointestinal health in Parkinson's patients .
Case Studies
Several case studies have documented the effectiveness of entacapone in enhancing the therapeutic effects of levodopa. For instance, a study demonstrated that patients receiving entacapone alongside levodopa showed significant improvements in motor function compared to those receiving levodopa alone .
Summary Table of Applications
作用机制
恩他卡朋钠盐通过选择性和可逆地抑制儿茶酚-O-甲基转移酶(COMT)发挥作用。该酶参与儿茶酚胺(包括多巴胺)的代谢。通过抑制 COMT,恩他卡朋钠盐可提高脑内左旋多巴的水平,从而增强其在帕金森病患者中的治疗效果。 分子靶标包括 COMT 的活性位点,恩他卡朋在此处结合并阻止儿茶酚胺的甲基化 .
类似化合物:
托卡朋: 另一种用于治疗帕金森病的 COMT 抑制剂。与恩他卡朋不同,托卡朋可以穿过血脑屏障并抑制中枢神经系统中的 COMT。
恩他卡朋钠盐的独特性: 恩他卡朋钠盐的独特性在于其选择性和可逆地抑制外周 COMT,这可以提高左旋多巴的生物利用度,而不会穿过血脑屏障。 这降低了中枢副作用的风险,使其成为帕金森病中宝贵的辅助治疗 .
相似化合物的比较
Tolcapone: Another COMT inhibitor used in the treatment of Parkinson’s disease. Unlike entacapone, tolcapone can cross the blood-brain barrier and inhibit COMT in the central nervous system.
Opicapone: A newer COMT inhibitor with a longer duration of action compared to entacapone.
Uniqueness of Entacapone Sodium Salt: this compound is unique due to its selective and reversible inhibition of peripheral COMT, which enhances the bioavailability of levodopa without crossing the blood-brain barrier. This reduces the risk of central side effects and makes it a valuable adjunct therapy in Parkinson’s disease .
生物活性
Entacapone sodium salt, a catechol-O-methyltransferase (COMT) inhibitor, is primarily utilized in the treatment of Parkinson's disease. Its biological activity extends beyond its primary role in enhancing levodopa efficacy by modulating neurotransmitter metabolism. Recent studies have uncovered significant impacts on gut microbiome composition, iron metabolism, and gastrointestinal motility, revealing a complex interplay between this compound and various biological systems.
Entacapone functions by inhibiting the COMT enzyme, which is crucial in the metabolism of catecholamines. By blocking this enzyme, entacapone increases the bioavailability of levodopa, thereby improving its therapeutic effects in Parkinson's disease patients. This mechanism not only enhances dopaminergic activity but also influences the absorption and metabolic pathways of coadministered drugs.
Impact on Gut Microbiome
Recent research has highlighted that entacapone significantly alters gut microbiota composition and activity. A study demonstrated that physiological concentrations of entacapone can:
- Disrupt microbial diversity: Up to one-third of microbial species were affected by entacapone treatment, with notable reductions in metabolic activity rather than microbial abundance .
- Induce iron depletion: Entacapone complexes with iron, leading to iron starvation among gut microbes. This process favors the growth of certain bacteria that can scavenge iron and may carry antimicrobial resistance genes .
- Promote specific microbial growth: While entacapone inhibited the growth of some species (e.g., P. dorei), it surprisingly promoted the growth of others like E. coli within a community context .
Adverse Effects and Clinical Implications
Entacapone's biological activity is not without consequences. Clinical studies have reported several adverse effects associated with its use:
Adverse Reaction | Incidence (%) |
---|---|
Dyskinesia | 27 |
Nausea | 11 |
Diarrhea | 8 |
Abdominal Pain | 7 |
Dry Mouth | 4.2 |
These side effects are more prevalent at higher doses (1,400 to 2,000 mg per day) compared to lower doses . Furthermore, entacapone's influence on gastrointestinal motility has been documented, indicating its potential role in modulating bowel function in patients with Parkinson's disease .
Research Findings and Case Studies
Several studies have further elucidated the biological activities of entacapone:
- Iron Metabolism Disruption : A study found that entacapone-induced iron depletion led to significant shifts in gut microbiota composition and metabolic activity. Replenishing iron levels could rescue microbial growth, highlighting a critical interaction between drug therapy and nutrient availability .
- Effectiveness in Parkinson's Disease : In a multicenter observational study involving 73 patients treated with levodopa–entacapone–carbidopa intestinal gel (LECIG), data indicated that mean daily OFF time decreased significantly post-treatment (from 5.2 hours to 1.9 hours), demonstrating improved motor function in advanced Parkinson's disease patients .
- Absorption Enhancement : Entacapone has been shown to enhance the absorption of coadministered drugs such as levodopa by inhibiting COMT, which may lead to better therapeutic outcomes for patients .
属性
IUPAC Name |
sodium;4-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-6-nitrophenolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5.Na/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9;/h5-7,18-19H,3-4H2,1-2H3;/q;+1/p-1/b10-5+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQUSXKIIWDDTK-OAZHBLANSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])C#N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])/C#N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3NaO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。